molecular formula C24H29NO4 B12602276 N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide CAS No. 644980-48-3

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide

Cat. No.: B12602276
CAS No.: 644980-48-3
M. Wt: 395.5 g/mol
InChI Key: BIIOQAMLBBISRL-UHFFFAOYSA-N
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Description

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medical, industrial, and biological fields. This particular compound is characterized by the presence of a cyclohexyl ring, a dimethoxybenzoyl group, and an ethylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with cyclohexylamine to form an intermediate, which is then reacted with 4-ethylbenzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,3-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide
  • N-[1-(3,4-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide
  • N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-methylbenzamide

Uniqueness

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide, a compound with the CAS number 644980-48-3, has garnered attention in recent research for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H29_{29}NO4_{4}
  • Molecular Weight : 395.49 g/mol
  • LogP : 4.97 (indicating lipophilicity)

The compound features a unique structure that combines a cyclohexyl group with a dimethoxybenzoyl moiety, which may contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
  • Cell Viability Protection : Similar compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial for diabetes management. The structure-activity relationship (SAR) studies indicate that modifications to the benzamide scaffold can enhance cell viability under stress conditions .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

CompoundMax Activity (%)EC50_{50} (μM)Notes
This compoundTBDTBDPotential anti-inflammatory and cell-protective effects
WO5m (analog)100%0.1 ± 0.01Significant β-cell protective activity against ER stress

Case Study 1: β-cell Protection Against ER Stress

In a study focusing on β-cell protection from ER stress-induced apoptosis, analogs of this compound were evaluated for their efficacy. The results demonstrated that certain modifications to the benzamide scaffold could significantly improve the protective effects on INS-1 cells (a pancreatic β-cell line), with some compounds achieving up to 100% viability under stress conditions with low EC50_{50} values .

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties of benzamide derivatives highlighted the potential of this compound to reduce levels of inflammatory markers in vitro. While specific data for this compound is still under investigation, related compounds have shown promise in modulating inflammatory pathways .

Properties

CAS No.

644980-48-3

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[1-(2,5-dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide

InChI

InChI=1S/C24H29NO4/c1-4-17-8-10-18(11-9-17)23(27)25-24(14-6-5-7-15-24)22(26)20-16-19(28-2)12-13-21(20)29-3/h8-13,16H,4-7,14-15H2,1-3H3,(H,25,27)

InChI Key

BIIOQAMLBBISRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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